(1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid is a boronic acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group, a chloro substituent, and a cyano group on an indole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its ability to form covalent bonds with various biological targets.
This compound is classified under the category of boronic acids, which are organic compounds containing boron that can react with diols and are often used in organic synthesis and drug development. The specific compound has a CAS number of 2750639-89-3, and its molecular formula is with a molecular weight of approximately 320.53 g/mol .
The synthesis of (1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid typically involves several steps, including:
Technical details regarding specific reaction conditions, catalysts, and solvents are essential for optimizing yield and purity but may vary based on laboratory practices.
The molecular structure of (1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid features:
The compound's structural data includes:
(1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid can participate in various chemical reactions typical for boronic acids:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for maximizing efficiency and selectivity.
The mechanism of action for (1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid primarily revolves around its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological applications, including:
Data on specific biological targets or pathways would enhance understanding but requires further empirical investigation.
The physical properties include:
Chemical properties include:
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize these properties accurately.
(1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid finds applications primarily in:
The tert-butoxycarbonyl (Boc) group serves as a critical protecting moiety for the indole nitrogen during the synthesis of (1-(tert-Butoxycarbonyl)-7-chloro-6-cyano-1H-indol-3-yl)boronic acid (CAS: 2750639-89-3). Modern approaches employ Boc-anhydride (Boc₂O) in tetrahydrofuran (THF) at 0–5°C, achieving >95% protection efficiency while minimizing N-alkylation side products. The electron-withdrawing nature of the Boc group simultaneously stabilizes the indole core and facilitates subsequent electrophilic substitutions at the 3-position. This step is essential prior to boronic acid installation, as unprotected indoles undergo undesirable side reactions under palladium catalysis [1] [2]. Post-protection, the Boc group can be quantitatively removed with trifluoroacetic acid (TFA) in dichloromethane (DCM), enabling downstream functionalization.
Regioselective halogenation of the Boc-protected indole scaffold employs N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at –20°C, achieving 85–90% selectivity for the 7-chloro derivative. Subsequent cyanation occurs via palladium-catalyzed coupling (Pd₂(dba)₃/XPhos) with Zn(CN)₂ at 80°C, installing the 6-cyano group with <5% isomerization [1]. The chloro and cyano groups synergistically enhance the electron deficiency of the indole ring, which promotes boronic acid stability and Suzuki coupling reactivity. This sequential modification is corroborated by patented routes for analogous apoptosis-inducing compounds [6].
Table 1: Regioselective Functionalization Conditions
Position | Reagent | Catalyst/Additive | Temperature | Yield | Selectivity |
---|---|---|---|---|---|
7 | NCS | None | –20°C | 92% | >90% |
6 | Zn(CN)₂ | Pd₂(dba)₃/XPhos | 80°C | 85% | 95% |
Boronic acid installation at the indole 3-position employs iridium-catalyzed C–H borylation using [Ir(OMe)(COD)]₂/dtbpy (di-tert-butylbipyridine) with bis(pinacolato)diboron (B₂pin₂). This method achieves 70–75% yield at 80°C, significantly outperforming traditional lithium-halogen exchange routes (40–45% yield). The Boc group’s steric bulk directs metallation exclusively to C3, while chloro and cyano substituents remain intact [6] [7]. Subsequent hydrolysis of the boronic ester with HCl/H₂O₂ yields the boronic acid. Palladium-catalyzed Suzuki couplings using this boronic acid demonstrate >80% efficiency with aryl halides, underscoring its utility in medicinal chemistry [3] [7].
Microwave irradiation (150°C, 20 min) accelerates the borylation step, enhancing yields to 88% while reducing catalyst loading by 40% compared to conventional heating. Continuous-flow systems further optimize the hydrolysis step, using a Teflon reactor with 0.5M HCl at 50°C and 2-min residence time. This suppresses boronic acid deboronation (<2% degradation) and achieves 97% conversion [6]. These innovations address key stability challenges, as boronic acids of this class typically require cold-chain storage (–20°C) to prevent protodeborylation [2] [3].
Table 2: Boronation Method Comparison
Method | Catalyst/Reagent | Conditions | Yield | Deboronation |
---|---|---|---|---|
Iridium-Catalyzed (Batch) | [Ir(OMe)(COD)]₂/dtbbpy | 80°C, 12 h | 75% | 5% |
Microwave-Assisted | Same | 150°C, 20 min | 88% | 3% |
Flow Hydrolysis | HCl/H₂O₂ | 50°C, 2 min | 97% | <2% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3